4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)benzoic acid
Overview
Description
This compound, also known as TTNPB or Arotinoid acid, is a synthetic stilbene analog of retinoic acid . It is a selective and highly potent retinoic acid analog with affinity for retinoic acid receptors (RAR) α, β, and γ, which are nuclear transcription factors . It produces ligand-activated transcription of genes that possess retinoic acid responsive elements .
Molecular Structure Analysis
The empirical formula of this compound is C24H28O2 . The molecular weight is 348.48 .Physical And Chemical Properties Analysis
This compound is soluble in ethanol at 10 mM, in DMSO at 25 mM, and in a mixture of chloroform and methanol at 9.80-10.20 mg/mL . It forms a clear, colorless to light yellow solution when dissolved . The compound should be stored at -20°C .Scientific Research Applications
“4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)benzoic acid”, also known as EC 23, is a synthetic retinoid . Retinoids are a class of chemical compounds that are vitamers of vitamin A or are chemically related to it and are used in medicine to regulate cell growth and differentiation. Here are some applications of EC 23:
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Stem Cell Research and Cell Biology
- EC 23 has been used in cell culture to induce stem cell differentiation or enhance the growth, differentiation, and maintenance of neural cell types .
- It is a photostable synthetic analog of all-trans retinoic acid (ATRA) that induces differentiation in human pluripotent embryonic stem cells when used within the range of 100 nM-10 µM .
- The compound is added to the culture medium, and its effects are observed over time. The exact procedures and parameters would depend on the specific experimental setup .
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Endocrinology & Metabolism
- As a synthetic retinoid, EC 23 may have applications in the study of metabolic processes, given the role of retinoids in the regulation of cell growth and differentiation .
- The methods of application would likely involve in vitro or in vivo models, with the exact procedures and parameters depending on the specific research question .
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Quantum Computing
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Pharmaceutical Research
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Material Science
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Drug Discovery and Development
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Biochemistry and Molecular Biology
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Environmental Science
properties
IUPAC Name |
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O2/c1-22(2)13-14-23(3,4)20-15-17(9-12-19(20)22)6-5-16-7-10-18(11-8-16)21(24)25/h7-12,15H,13-14H2,1-4H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVLOWLEEHYBJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438025 | |
Record name | 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethynyl)benzoic acid | |
CAS RN |
104561-41-3 | |
Record name | AGN 190205 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104561413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40438025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AGN-190205 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSDTYDJDJJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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